3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone is a useful research compound. Its molecular formula is C11H19BO3 and its molecular weight is 210.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in the borylation of organic compounds .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process often occurs in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in organic synthesis and medicinal chemistry .
Pharmacokinetics
The solubility of the compound in acetone suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with. Given its potential role in borylation reactions, it may facilitate the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H21BO3
- Molecular Weight : 221.11 g/mol
- CAS Number : 101801001
- IUPAC Name : 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Recent studies have indicated that compounds with similar dioxaborolane structures can act as inhibitors of key enzymes involved in cellular signaling pathways.
Key Enzyme Inhibition
- GSK-3β Inhibition :
- Anti-inflammatory Activity :
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Activity | Target/Effect | IC50 (nM) | Reference |
---|---|---|---|
GSK-3β Inhibition | Enzyme Inhibition | 8 | |
Anti-inflammatory Activity | IL-6 Reduction | Not specified | |
Cytotoxicity | Cell Viability (HT-22 Cells) | >1000 |
Case Study 1: Neuroprotection
In a study examining neuroprotective agents in models of neurodegeneration, derivatives of the dioxaborolane structure were assessed for their ability to protect neuronal cells from oxidative stress. The findings indicated that specific modifications to the dioxaborolane moiety enhanced neuroprotection without significant cytotoxic effects at therapeutic concentrations .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of boron-containing compounds. The results suggested that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLFXZQPFUVKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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